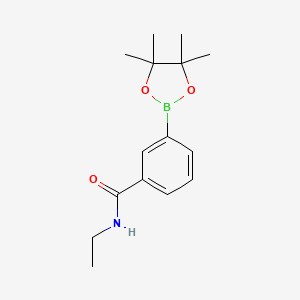

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Descripción

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 943911-67-9) is a benzamide derivative functionalized with a pinacol boronic ester group. Its molecular formula is C₁₅H₂₂BNO₃, with a molar mass of 275.15 g/mol . The compound features an ethyl-substituted amide group at the benzamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the meta position of the benzene ring. This structural design renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry and medicinal chemistry applications .

Propiedades

IUPAC Name |

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-6-17-13(18)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWIHDUPXJEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 3-(N-Ethylaminocarbonyl)phenylboronic acid pinacol ester, also known as N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound acts as an organoboron reagent in the SM cross-coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron group (from the compound) is transferred from boron to palladium.

Biochemical Pathways

The compound plays a crucial role in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis. The reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules.

Pharmacokinetics

The compound’s pharmacokinetic properties are largely influenced by its susceptibility to hydrolysis. The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH. This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction. This enables the synthesis of complex organic molecules, which has significant implications in fields such as drug discovery and materials science.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH. Therefore, the compound’s action may be more effective in mildly acidic environments.

Actividad Biológica

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 943911-67-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- CAS Number : 943911-67-9

This compound is characterized by its dioxaborolane moiety, which is known to participate in various biochemical interactions. Its structural features suggest potential inhibitory effects on specific enzymes and pathways involved in cellular processes.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of certain parasitic infections. For instance, compounds with similar dioxaborolane structures have shown activity against Cryptosporidium species by inhibiting phosphatidylinositol 4-kinase (PI(4)K), a key enzyme in the pathogen's lifecycle. The selectivity and potency of these inhibitors are critical for therapeutic applications in treating gastrointestinal infections .

Inhibition of Kinases

The compound may also exhibit kinase inhibition properties. Kinases play essential roles in signal transduction pathways; thus, their inhibition can lead to significant biological effects. Preliminary data suggest that N-ethyl derivatives can modulate kinase activity selectively. For example, certain analogs have demonstrated low nanomolar IC₅₀ values against specific kinases such as BMX and BTK .

Study on Antiparasitic Activity

In a study focusing on the antiparasitic effects of dioxaborolane derivatives, it was found that compounds with similar structures displayed significant activity against C. parvum, with IC₅₀ values indicating potent inhibition of the pathogen's growth . The study emphasized the importance of structural modifications in enhancing biological activity.

Kinase Inhibition Profile

A comparative analysis of various dioxaborolane derivatives revealed that N-substituted compounds could effectively inhibit TEC family kinases. The selectivity and potency varied significantly among different analogs, indicating that structural optimization is key to developing effective inhibitors .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC₅₀ (nM) | Target |

|---|---|---|---|

| EDI048 | Antiparasitic | 5.2 | PI(4)K |

| Analog 1 | Kinase Inhibition | <10 | BMX |

| Analog 2 | Kinase Inhibition | <50 | JAK3 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- CAS Number : 943911-67-9

The compound features a dioxaborolane moiety, which is significant for its reactivity in various chemical reactions. Its structure allows it to participate effectively in cross-coupling reactions, particularly the Suzuki–Miyaura reaction.

Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reaction

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds and is widely used in organic synthesis to create complex molecules from simpler ones.

Mechanism of Action

The compound acts by facilitating the coupling of aryl halides with boronic acids or their derivatives. The presence of the dioxaborolane structure enhances its stability and reactivity under various conditions:

- Target of Action : Aryl halides

- Mode of Action : Acts as a boron source to form new C-C bonds

- Biochemical Pathways : Plays a crucial role in organic synthesis pathways

Recent studies have indicated that this compound exhibits potential biological activities that could be harnessed for therapeutic applications:

Antiparasitic Activity

Research has shown that compounds with similar dioxaborolane structures can inhibit specific enzymes critical to the lifecycle of parasites such as Cryptosporidium. For instance:

- Enzyme Targeted : Phosphatidylinositol 4-kinase (PI(4)K)

This inhibition can potentially lead to new treatments for gastrointestinal infections caused by these parasites.

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes suggests its utility in drug development. It may serve as a lead compound for synthesizing novel inhibitors targeting various biochemical pathways.

Case Studies

Several case studies highlight the practical applications of this compound in research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated successful coupling reactions using this compound as a reagent. |

| Study 2 | Antiparasitic Activity | Showed inhibition of Cryptosporidium through enzyme targeting. |

| Study 3 | Enzyme Inhibition | Identified potential for developing new therapeutic agents based on structural analogs. |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, highlighting variations in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity: The ethyl group in the target compound provides moderate steric bulk compared to the methyl analog , balancing reactivity and stability in cross-coupling reactions. Chloropropyl and phenylpentyl substituents enhance solubility in polar or lipid-rich environments, respectively, broadening biological applicability .

Boronated Position and Electronic Effects: Meta-boronate derivatives (e.g., target compound) exhibit distinct electronic profiles compared to para-substituted analogs (e.g., C₁₆H₂₄BNO₃), influencing regioselectivity in coupling reactions .

Stability and Hydrolysis Resistance: N,N-Dimethylation (C₁₆H₂₄BNO₃) or bulky substituents (e.g., cyclopropane in ) sterically protect the boronate ester, reducing hydrolysis susceptibility .

Analytical Characterization

Métodos De Preparación

Nickel-Catalyzed Borylation of 4-Chlorobenzamide Derivative

-

- Catalyst: Dichlorobis(trimethylphosphine)nickel (0.005 mmol)

- Boron Source: 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolanyl)

- Additives: Cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane

- Solvent: 1,4-dioxane

- Temperature: 100 °C

- Time: 12 hours

- Atmosphere: Argon, sealed tube

Procedure Summary :

The reaction mixture containing 4-chlorobenzamide, the boron source, cesium fluoride, nickel catalyst, and trimethyl(2,2,2-trifluoroethoxy)silane in 1,4-dioxane was stirred under inert atmosphere at 100 °C for 12 hours. After cooling, the mixture was treated with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers were combined, concentrated, and purified by silica gel column chromatography.Yield : 75% of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained as a white solid.

Notes : This method efficiently introduces the boronate ester onto the aromatic ring of the benzamide derivative under mild nickel catalysis conditions.

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

-

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2)

- Base: Potassium acetate

- Boron Source: Bis(pinacolato)diboron ((PinB)2)

- Solvent: 1,4-dioxane

- Temperature: 95 °C

- Time: Overnight (approximately 12-16 hours)

- Atmosphere: Nitrogen, degassed

Procedure Summary :

A mixture of the aryl halide precursor (2-70, a benzamide derivative), bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc, and dioxane was degassed and stirred at 95 °C overnight. The mixture was filtered, concentrated, and purified by silica gel chromatography.Yield : 79% yield of the borylated intermediate was reported.

Notes : This palladium-catalyzed borylation is a widely used and robust method for preparing arylboronate esters, providing good yields and operational simplicity.

Amide Formation via Carbodiimide-Mediated Coupling

-

- Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Coupling Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), benzotriazol-1-ol (HOBt)

- Base: Triethylamine

- Solvent: Dichloromethane (DCM)

- Temperature: 20 °C (room temperature)

- Time: 3 hours

- Ammonia Saturation: The reaction mixture was saturated with ammonia gas.

Procedure Summary :

The carboxylic acid derivative was activated by EDCI and HOBt in the presence of triethylamine in DCM. Ammonia was bubbled into the solution to form the corresponding benzamide. After stirring, the reaction mixture was filtered, concentrated, and purified by column chromatography.Yield : 45% yield of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained as a yellow solid.

Notes : This method is a classical peptide coupling approach adapted for the formation of the benzamide moiety on the boronate ester substrate.

Hydroboration of Alkynyl Aniline Derivative

-

- Starting Material: N-ethynyl-N-phenylaniline

- Boron Source: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Yield: 16% (reported for a related compound)

Procedure Summary :

Hydroboration of the ethynyl-substituted aniline with the dioxaborolane reagent leads to the formation of the boronate ester. The product was isolated by recrystallization from hexane.Notes : Though the yield is moderate, this method demonstrates an alternative approach via hydroboration chemistry to introduce the boronate ester functionality.

Comparative Data Table of Preparation Methods

| Method No. | Catalyst / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ni catalyst, CsF, trimethyl(2,2,2-trifluoroethoxy)silane | 100 °C, 12 h, Ar, 1,4-dioxane | 75 | Efficient nickel-catalyzed borylation |

| 2 | Pd(dppf)Cl2·CH2Cl2, KOAc, (PinB)2 | 95 °C, overnight, N2, 1,4-dioxane | 79 | Robust palladium-catalyzed borylation |

| 3 | EDCI, HOBt, Et3N, NH3 saturation | 20 °C, 3 h, DCM | 45 | Carbodiimide-mediated amide bond formation |

| 4 | Hydroboration with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Ambient, recrystallization | 16 | Hydroboration of alkynyl aniline (related compound) |

Research Findings and Notes

The nickel and palladium-catalyzed borylation methods are the most efficient and widely used for the preparation of arylboronate esters, providing yields in the range of 75-79%. These methods employ inert atmospheres and elevated temperatures to facilitate the cross-coupling reactions.

Carbodiimide-mediated amide formation is a reliable method to introduce the benzamide moiety post-borylation, though yields tend to be moderate (~45%).

Hydroboration routes, while less efficient, offer alternative synthetic strategies especially for substrates bearing alkynyl groups.

Purification is typically achieved by silica gel column chromatography using solvent systems such as hexane/chloroform/ethyl acetate or dichloromethane/methanol gradients.

All starting materials and catalysts are commercially available from reputable chemical suppliers and can be characterized by standard spectroscopic methods (NMR, LC-MS).

Q & A

Q. What are the recommended synthetic strategies for preparing N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized?

Methodological Answer:

- Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC·HCl) between 3-boronic acid benzamide derivatives and ethylamine. Reaction conditions typically involve acetonitrile/water (3:1) at room temperature for 48–72 hours, followed by extraction with chloroform or ethyl acetate .

- Purification : Employ preparative HPLC (C18 column, methanol/water gradient) or crystallization (methanol/water 4:1) to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

- Critical Note : Optimize stoichiometry of boronate ester precursors to avoid side reactions (e.g., hydrolysis of the dioxaborolane ring under acidic conditions) .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Confirm boronate ester integration (e.g., δ ~1.3 ppm for tetramethyl groups) and benzamide backbone (aromatic protons at δ 7.2–8.0 ppm). Use DMSO-d6 for solubility and detection of amide protons (δ ~11.6 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/chloroform). Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization) .

Q. What is the role of the dioxaborolane moiety in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- The dioxaborolane group acts as a stable boronic ester precursor, enabling transmetalation with palladium catalysts (e.g., Pd(PPh3)4). Key applications include:

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

Methodological Answer:

Q. What challenges arise in using this compound for OLED materials, and how are they addressed?

Methodological Answer:

- Electron-Donor Design : Incorporate into carbazole/phenoxazine scaffolds via Suzuki coupling to enhance charge transport. For example:

- Stability Issues : Prevent boronate hydrolysis by avoiding protic solvents during device fabrication. Use glovebox conditions (O2 < 0.1 ppm) for thin-film deposition .

Q. How can spectroscopic data contradictions (e.g., NMR vs. HRMS) be resolved during analysis?

Methodological Answer:

- Case Study : If NMR suggests impurities but HRMS aligns with theory:

- Dynamic Effects : Consider rotational barriers in the dioxaborolane ring causing signal splitting; use variable-temperature NMR (VT-NMR) to clarify .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.